![molecular formula C21H19N3O4 B14409910 2,6-Dimethoxy-N-[(6-phenylpyridin-3-yl)carbamoyl]benzamide CAS No. 84597-19-3](/img/structure/B14409910.png)
2,6-Dimethoxy-N-[(6-phenylpyridin-3-yl)carbamoyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethoxy-N-[(6-phenylpyridin-3-yl)carbamoyl]benzamide is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of methoxy groups, a phenylpyridine moiety, and a carbamoylbenzamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxy-N-[(6-phenylpyridin-3-yl)carbamoyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Phenylpyridine Moiety: This step involves the synthesis of 6-phenylpyridine through a series of reactions, including halogenation and coupling reactions.
Introduction of Methoxy Groups: The methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Formation of the Carbamoylbenzamide Core:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dimethoxy-N-[(6-phenylpyridin-3-yl)carbamoyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethoxy-N-[(6-phenylpyridin-3-yl)carbamoyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,6-Dimethoxy-N-[(6-phenylpyridin-3-yl)carbamoyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dimethoxybenzamide: Similar in structure but lacks the phenylpyridine moiety.
3-Acetoxy-2-methylbenzamide: Contains an acetoxy group instead of methoxy groups.
Uniqueness
2,6-Dimethoxy-N-[(6-phenylpyridin-3-yl)carbamoyl]benzamide is unique due to the presence of both methoxy groups and a phenylpyridine moiety, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
84597-19-3 |
|---|---|
Molekularformel |
C21H19N3O4 |
Molekulargewicht |
377.4 g/mol |
IUPAC-Name |
2,6-dimethoxy-N-[(6-phenylpyridin-3-yl)carbamoyl]benzamide |
InChI |
InChI=1S/C21H19N3O4/c1-27-17-9-6-10-18(28-2)19(17)20(25)24-21(26)23-15-11-12-16(22-13-15)14-7-4-3-5-8-14/h3-13H,1-2H3,(H2,23,24,25,26) |
InChI-Schlüssel |
TZUVWAIZSBIYRZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC(=O)NC2=CN=C(C=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


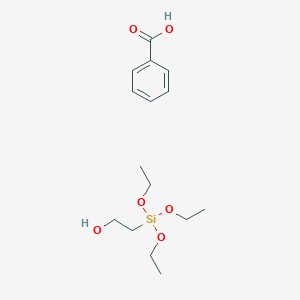

![2-[(2-dimethylaminoethoxy-dimethyl-silyl)methyl-dimethyl-silyl]oxy-N,N-dimethyl-ethanamine](/img/structure/B14409840.png)
![1-Methyl-4-[(1H-pyrrol-1-yl)methyl]pyridin-1-ium bromide](/img/structure/B14409841.png)
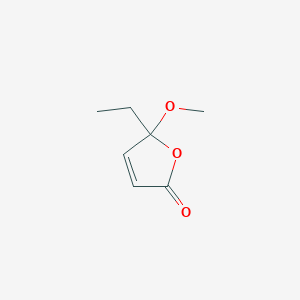
![12H-[1]Benzopyrano[2,3-b]quinoxalin-12-one](/img/structure/B14409851.png)
![9-Chloro-4-methyl-8-[(oxan-2-yl)oxy]non-4-enoic acid](/img/structure/B14409860.png)
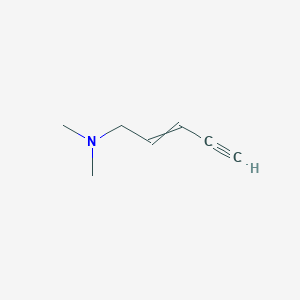
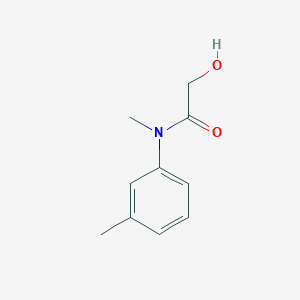
![4-[4-(Difluoromethoxy)phenoxy]aniline](/img/structure/B14409874.png)
![1,1'-{[(Butan-2-yl)oxy]methylene}dibenzene](/img/structure/B14409880.png)
![(NE)-N-[(4-phenylthiadiazol-5-yl)methylidene]hydroxylamine](/img/structure/B14409883.png)
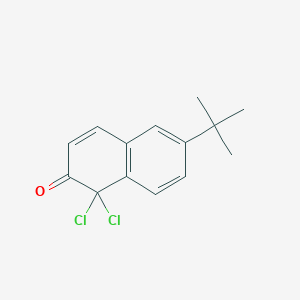
![1,1'-[4,4-Bis(4-methoxyphenyl)buta-1,3-diene-1,1-diyl]dibenzene](/img/structure/B14409900.png)
